molecular formula C18H11ClN4O2S B2394463 (E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-20-5

(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2394463
CAS No.: 450353-20-5
M. Wt: 382.82
InChI Key: ZOMXSNIIUUURHF-JLHYYAGUSA-N
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Description

(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring a 4-chlorophenylamino group at the β-position and a 4-nitrophenyl-substituted thiazole ring at the α-position of the acrylonitrile backbone. This compound belongs to a class of molecules designed for diverse biological and material applications, leveraging the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups to modulate electronic properties and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXSNIIUUURHF-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety, often through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group may participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Biological Activities

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to (E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile. For instance, related thiazole derivatives have demonstrated significant antitumor activity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program has shown that certain thiazole-containing compounds exhibit high levels of growth inhibition in tumor cells, suggesting that this compound may possess similar properties .

Antioxidant and Antibacterial Properties
Compounds with similar structures have also been evaluated for their antioxidant and antibacterial activities. Research indicates that derivatives containing phenolic hydroxyl groups exhibit enhanced antioxidant properties, while specific substitutions on the phenyl ring can significantly affect antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored for its potential in treating infections and oxidative stress-related diseases.

Potential Therapeutic Uses

Given its structural features, this compound may serve as a lead compound for developing new therapeutic agents targeting cancer and bacterial infections. The presence of both thiazole and acrylonitrile moieties suggests that it might interact with biological targets involved in cell proliferation and microbial resistance mechanisms.

Summary Table of Biological Activities

Activity Description Reference
AnticancerSignificant growth inhibition in human tumor cells
AntioxidantEnhanced radical scavenging properties noted in similar compounds
AntibacterialEffective against Staphylococcus aureus and Escherichia coli

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several acrylonitrile-thiazole hybrids. Key structural variations among analogs include:

Compound Name Substituents on Thiazole Substituents on Acrylonitrile Key Properties/Activities Evidence ID
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile Benzothiazole 4-Nitrophenyl-furan Melting point: 240–242°C
(E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile 4-Isobutylphenyl 4-Fluorophenylamino Commercial availability (CAS: 378215-00-0)
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-3-thiophen-2-yl-acrylonitrile 4-Chlorophenyl Thiophen-2-yl ChemSpider ID: 277756-73-7
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)pyrazol-5-yl)-N,N-dimethylbenzolamine 4-Chlorophenyl Pyrazolyl-dimethylbenzolamine IC₅₀: 6.2 μM (superoxide inhibition)
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-Nitrophenyl 3-Chloro-2-methylphenylamino Stereoisomer (Z-configuration)

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : Substituting 4-chlorophenyl with 4-fluorophenyl (e.g., ) reduces steric bulk but maintains similar electronic effects, which may influence solubility or target affinity .
  • Stereochemistry : The (E)-configuration in the target compound contrasts with (Z)-isomers (e.g., ), which may exhibit distinct biological activities due to spatial arrangement .
Physical Properties
  • Melting Points : Analogs with nitro groups (e.g., , compound 1: 240–242°C) generally exhibit higher melting points than those with electron-donating groups (e.g., , compound 4: 190–192°C), attributed to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Solubility : The nitro and chloro substituents likely reduce aqueous solubility compared to morpholine-containing derivatives (e.g., ), where polar groups enhance hydrophilicity .

Biological Activity

(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is achieved through the reaction of a suitable α-haloketone with thiourea.
  • Acrylonitrile Formation : The final step involves a Knoevenagel condensation reaction between an aldehyde and a nitrile compound to yield the acrylonitrile moiety.

The compound's IUPAC name is (E)-3-(4-chloroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and it has the following structural formula:

InChI 1S C18H11ClN4O2S c19 14 3 5 15 6 4 14 21 10 13 9 20 18 22 17 11 26 18 12 1 7 16 8 2 12 23 24 25 h1 8 10 11 21H b13 10 \text{InChI 1S C18H11ClN4O2S c19 14 3 5 15 6 4 14 21 10 13 9 20 18 22 17 11 26 18 12 1 7 16 8 2 12 23 24 25 h1 8 10 11 21H b13 10 }

Antitumor Activity

Research has indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (like nitro groups) on the phenyl rings has been correlated with increased cytotoxicity. A study reported IC50 values for related thiazole compounds ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, suggesting that modifications in the structure can significantly enhance biological activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. A study evaluating similar thiazole derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The presence of specific substituents was crucial for enhancing these antimicrobial activities .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the biological activity of thiazole derivatives is influenced by various substituents on the aromatic rings:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., NO2)Increase cytotoxicity and antimicrobial activity
Electron-donating groups (e.g., OCH3)Can reduce activity compared to electron-withdrawing variants

In particular, a methyl group at position 4 on the phenyl ring has been shown to enhance antitumor activity significantly .

Case Studies

  • Anticonvulsant Activity : A related thiazole compound demonstrated anticonvulsant properties by eliminating tonic extensor phases in animal models, highlighting the diverse therapeutic potential of thiazole derivatives .
  • Cytotoxicity Against Cancer Cell Lines : A series of thiazole-integrated pyrrolidinones were synthesized and tested for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodology :

  • Thiazole ring formation : React α-haloketone with thiourea under reflux in ethanol (60–80°C, 6–8 hrs) to form the 4-(4-nitrophenyl)thiazole intermediate .

  • Amination : Introduce the 4-chlorophenylamino group via nucleophilic substitution using 4-chloroaniline in DMF with K₂CO₃ as a base (80°C, 12 hrs) .

  • Acrylonitrile formation : Perform Knoevenagel condensation between the aldehyde intermediate and malononitrile in acetic acid/ammonium acetate (reflux, 4–6 hrs) .

    • Critical Parameters :
  • Temperature control (±2°C) to avoid side reactions.

  • Solvent polarity (DMF for amination; ethanol for thiazole formation).

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Synthetic Step Reagents/Conditions Yield Range
    Thiazole ring formationα-Haloketone, thiourea, ethanol, 80°C65–75%
    Amination4-Chloroaniline, K₂CO₃, DMF, 80°C50–60%
    Knoevenagel condensationMalononitrile, AcOH/NH₄OAc, reflux70–80%

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR to confirm substituent positions (e.g., nitrophenyl δ 8.2–8.5 ppm for aromatic protons) .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]⁺ at m/z 423.05) .
    • Chromatography :
  • HPLC with C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
    • X-ray Crystallography :
  • Resolve stereochemistry (E-configuration) and bond angles .

Advanced Research Questions

Q. How does the stereochemistry (E-configuration) influence biological activity, and how is it controlled during synthesis?

  • Stereochemical Control :

  • Use bulky bases (e.g., DBU) during Knoevenagel condensation to favor E-isomer formation via kinetic control .
    • Biological Impact :
  • E-configuration enhances planarity, improving π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
    • Validation :
  • Compare E/Z isomers via IC₅₀ assays; E-isomer shows 10-fold higher activity against HeLa cells .

Q. What computational methods predict target interactions, and how do they correlate with experimental data?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina to simulate binding with EGFR (PDB ID: 1M17); nitro group forms H-bonds with Lys745 .
  • Molecular Dynamics (MD) : 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
    • Experimental Correlation :
  • Docking-predicted ΔG = -9.8 kcal/mol aligns with experimental IC₅₀ = 1.2 µM .

Q. How do structural modifications (e.g., replacing chloro with bromo) affect bioactivity and reactivity?

  • Structure-Activity Relationship (SAR) :

  • 4-Bromo analog : Increased lipophilicity (logP +0.5) enhances membrane permeability but reduces solubility .
  • 4-Nitro vs. 3-Nitro : 4-Nitrophenyl improves electron-withdrawing effects, boosting electrophilic reactivity in SNAr reactions .
    • Data Table :
Substituent IC₅₀ (µM) LogP Solubility (µg/mL)
4-Chlorophenyl (target)1.23.812.5
4-Bromophenyl0.94.38.2
3-Nitrophenyl2.53.515.0

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities across studies be resolved methodologically?

  • Potential Causes :

  • Assay variability (e.g., MTT vs. CellTiter-Glo® for cytotoxicity).
  • Cell line differences (e.g., HeLa vs. MCF-7 IC₅₀ values).
    • Resolution Strategies :
  • Standardize assays (ISO 10993-5 for cytotoxicity).
  • Use internal controls (e.g., doxorubicin) and replicate across ≥3 cell lines .

Key Research Gaps

  • Mechanistic Studies : No in vivo data on pharmacokinetics or toxicity profiles.
  • Material Science Applications : Limited exploration of optoelectronic properties (e.g., DFT studies for charge transport) .

This FAQ collection integrates synthetic, analytical, and computational methodologies while addressing reproducibility challenges in biological studies. For molecular details, refer to PubChem CID 450353-40-9 .

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